Benazepril hydrochloride, (R,R)-

Descripción general

Descripción

Benazepril, sold under the brand name Lotensin, is a medication used to treat high blood pressure, heart failure, and diabetic kidney disease . It is an angiotensin-converting enzyme (ACE) inhibitor . Upon cleavage of its ester group by the liver, benazepril is converted into its active form benazeprilat .

Synthesis Analysis

The synthesis of Benazepril hydrochloride involves a dynamic kinetic resolution technology. This method is efficient, has short steps, simple operation, high total yield, high atom economy, and small environmental pollution . Another approach involves an Ugi three-component reaction in trifluoroethanol, which results in shorter reaction times .Molecular Structure Analysis

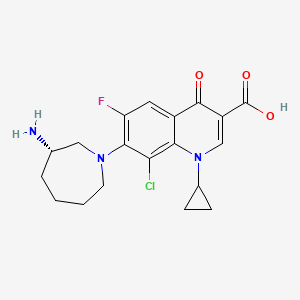

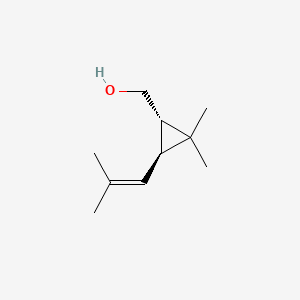

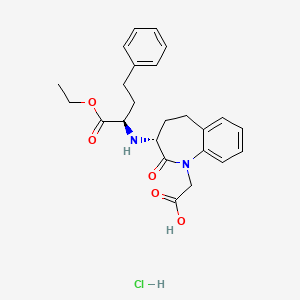

The molecular formula of Benazepril hydrochloride is C24H28N2O5 . Its structure includes an ester group that is cleaved by the liver to convert benazepril into its active form, benazeprilat .Chemical Reactions Analysis

Benazepril is a prodrug, which means it is inactive in its original form. It undergoes a chemical reaction in the liver where its ester group is cleaved, converting it into its active form, benazeprilat .Physical And Chemical Properties Analysis

Benazepril hydrochloride is a white to off-white crystalline powder . It is soluble in water, ethanol, and methanol . The average molecular weight is 424.4895 .Aplicaciones Científicas De Investigación

Synthesis and Efficacy as an Antihypertensive Drug : Benazepril hydrochloride is recognized by the World Health Organization as a first-line antihypertensive drug. It's an angiotensin-converting enzyme (ACE) inhibitor with good clinical efficacy, high safety, and mild side effects. Different synthesis methods for key intermediates in its production have been explored to optimize its preparation (Ji Peng-wei, 2010).

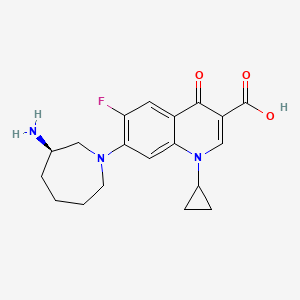

Stereochemical Stability and Effects on Blood Pressure : Benazepril hydrochloride has two stereogenic centers but is available as a single enantiomer (S,S configuration) for treating hypertension. Its R,R configuration and diastereoisomeric pairs are considered impurities. Research on the stability of the S,S isomer and its potential susceptibility to conversion in active substances and Lisonid tablets under stress factors did not find transformation to other identified stereoisomers, only compound decomposition (E. Kublin et al., 2015).

Clinical Trials and Comparative Studies : Clinical studies have indicated that benazepril effectively decreases blood pressure in patients with mild to moderately severe hypertension. Its antihypertensive efficacy appears at least equivalent to other drugs like captopril and enalapril. Additionally, benazepril combined with hydrochlorothiazide or nifedipine achieved greater blood pressure reduction (J. Balfour & K. Goa, 1991).

Treatment of Chronic Congestive Heart Failure : Studies have shown benazepril hydrochloride's effectiveness in improving clinical symptoms and exercise capacity in patients with chronic congestive heart failure. Its long-acting property and good tolerability make it a promising option for long-term therapy in such patients (Hillel S. Ribner et al., 1990).

Effects on Cardiovascular Function : Benazepril has been observed to produce significant increases in cardiac output and heart rate, and decreases in vascular resistances in patients with chronic congestive heart failure. These effects persisted for 24 hours after a single oral dose, indicating its effectiveness as an ACE inhibitor (J. Insel et al., 1989).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175881 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benazepril hydrochloride, (R,R)- | |

CAS RN |

215447-89-5 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL HYDROCHLORIDE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.